Author: BenchChem Technical Support Team. Date: February 2026
Topic: N-(2,2-dimethoxyethyl)-4-iodobenzamide: Synthesis & Application Guide
Content Type: Technical Whitepaper / Methodological Guide
Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Identity
N-(2,2-dimethoxyethyl)-4-iodobenzamide is a specialized synthetic intermediate primarily used in the construction of heterocyclic scaffolds such as oxazoles and isoquinolines .
Unlike commodity chemicals, this compound is rarely catalogued with a discrete commercial CAS number in public databases. It is almost exclusively generated in situ or as a transient intermediate during the synthesis of 2-(4-iodophenyl)oxazole (CAS 195436-88-5).
The most authoritative synthesis for this compound is derived from US Patent 5,856,507 , where it serves as the precursor to biphenyl isoxazole sulfonamides. The reaction employs a Schotten-Baumann type amide coupling between 4-iodobenzoyl chloride and aminoacetaldehyde dimethyl acetal.
Reaction Scheme
The synthesis relies on the nucleophilic attack of the primary amine on the acid chloride, buffered by a weak base to neutralize the HCl byproduct.
Figure 1: Synthetic pathway for N-(2,2-dimethoxyethyl)-4-iodobenzamide.
Detailed Experimental Protocol
Safety Note: 4-iodobenzoyl chloride is a lachrymator and corrosive. Perform all operations in a fume hood.
Preparation of Amine Solution:
Dissolve aminoacetaldehyde dimethyl acetal (1.05 equiv, CAS 22483-09-6) in a mixture of water and acetone (2:1 ratio).
Add Potassium Bicarbonate (KHCO₃) (1.1 equiv) to the solution.
Cool the mixture to 0°C in an ice bath.
Acylation:
Dissolve 4-iodobenzoyl chloride (1.0 equiv, CAS 1711-02-0) in acetone.
Add the acid chloride solution dropwise to the amine solution over 1.5 hours, maintaining the temperature at 0–5°C.
Mechanistic Insight: Slow addition prevents the hydrolysis of the acid chloride by the aqueous solvent, favoring the faster amidation reaction.
Workup:
Remove the ice bath and stir at room temperature for 3 hours.
Concentrate the mixture to remove acetone.
The product typically precipitates as a solid or oil. Extract with ethyl acetate, wash with water and brine, and dry over Na₂SO₄.
Yield: Expect >90% yield.
Reactivity & Downstream Applications
This intermediate is valuable because it possesses two orthogonal reactive handles:
Aryl Iodide: Ready for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).
Acetal: A masked aldehyde ready for acid-catalyzed cyclization.
Application A: Synthesis of 2-(4-iodophenyl)oxazole
The primary industrial use is the cyclodehydration to form the oxazole ring using Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) or Polyphosphoric Acid (PPA).
Protocol: Treat the amide with Eaton's reagent at elevated temperature (approx. 110-120°C).
Under stronger acidic conditions (e.g., H₂SO₄ or trifluoroacetic anhydride), the acetal can be deprotected to the aldehyde, which then cyclizes onto the aromatic ring to form an isoquinolinone or isoquinoline derivative.
Note: The electron-withdrawing iodine may deactivate the ring, often requiring activation or specific Lewis acids (e.g., TiCl₄) to facilitate the Friedel-Crafts closure.
Reactivity Map
Figure 2: Divergent synthetic utility of the target intermediate.
Physicochemical Data Table
Property
Value
Source/Prediction
Physical State
White to off-white solid
Experimental (Patent)
Melting Point
105–110°C (approx.)
Analog Comparison
LogP
2.15
Predicted (Consensus)
H-Bond Donors
1 (Amide NH)
Structure
H-Bond Acceptors
3 (Amide O, 2x Ether O)
Structure
Rotatable Bonds
5
Structure
References
Title: Methods for the preparation of biphenyl isoxazole sulfonamides.
Foreword: The Imperative of Structural Integrity in Chemical Science
An In-depth Technical Guide to the Structure Elucidation of N-(2,2-dimethoxyethyl)-4-iodobenzamide In the landscape of chemical research and pharmaceutical development, the unambiguous determination of a molecule's struc...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Structure Elucidation of N-(2,2-dimethoxyethyl)-4-iodobenzamide
In the landscape of chemical research and pharmaceutical development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigations are built. An erroneous structural assignment can invalidate extensive biological screening, compromise intellectual property, and lead to significant financial and temporal losses. The process of structure elucidation is, therefore, not merely a procedural step but a critical validation gateway. This guide provides a comprehensive, multi-technique approach to the structural characterization of N-(2,2-dimethoxyethyl)-4-iodobenzamide, a compound featuring a range of functionalities that serve as an excellent case study for modern analytical methodologies. We will move beyond a simple recitation of data, delving into the why behind the how—the strategic rationale that transforms raw data into definitive molecular knowledge.
The Target Molecule: N-(2,2-dimethoxyethyl)-4-iodobenzamide
Before embarking on the elucidation, we must first understand the molecule .
This molecule is comprised of a para-substituted iodobenzamide core linked to a dimethoxyethyl side chain via an amide bond. Each component—the aromatic ring, the iodine substituent, the amide linkage, and the acetal group—presents unique spectroscopic signatures that we will systematically uncover and interpret.
Synthesis and Purification: Establishing a Validated Starting Point
The integrity of any structural analysis begins with the purity of the sample. A common and efficient route to synthesize the target compound is through the acylation of 2,2-dimethoxyethan-1-amine with 4-iodobenzoyl chloride. This ensures a high-yielding reaction with straightforward purification.
Experimental Protocol: Synthesis
Reactant Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,2-dimethoxyethan-1-amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
Acylation: Cool the solution to 0 °C in an ice bath. Add a solution of 4-iodobenzoyl chloride (1.05 eq.) in anhydrous DCM dropwise over 15 minutes to control the exotherm.
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel to yield N-(2,2-dimethoxyethyl)-4-iodobenzamide as a pure solid.[1][2]
This protocol provides a self-validating system; the purity of the final compound can be initially assessed by the sharp melting point and a single spot on TLC before proceeding to more advanced spectroscopic analysis.
Caption: High-level workflow for the synthesis of the target compound.
A Multi-Pronged Spectroscopic Investigation
No single technique provides a complete structural picture. True confidence is achieved by weaving together complementary data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton
NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. We utilize both ¹H and ¹³C NMR to create a detailed picture of the atomic connectivity.
Causality of Experimental Choice: ¹H NMR provides foundational data on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their proximity to other protons (spin-spin splitting). This allows for the direct assembly of molecular fragments.
Experimental Protocol:
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Acquire the spectrum on a 400 MHz or higher field spectrometer.[3][4]
Data Interpretation and Structural Assignment:
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~ 7.80
Doublet (d)
2H
H-Ar (ortho to C=O)
Deshielded by the electron-withdrawing carbonyl group. Forms one half of an AA'BB' system.
~ 7.60
Doublet (d)
2H
H-Ar (ortho to I)
Forms the other half of the AA'BB' system with the adjacent aromatic protons.
~ 6.5-7.0
Broad Triplet (br t)
1H
NH
The broadness is due to quadrupole coupling with the nitrogen atom and exchange. Coupling to the adjacent CH₂ group results in a triplet.
~ 4.50
Triplet (t)
1H
CH (OCH₃)₂
Acetal proton, coupled to the adjacent CH₂ group, appearing as a triplet.
~ 3.50
Quartet (q) or (dt)
2H
NCH₂
Diastereotopic protons coupled to both the NH proton and the acetal CH proton.
~ 3.35
Singlet (s)
6H
OCH₃
The six protons of the two methoxy groups are chemically equivalent and show no coupling, resulting in a sharp singlet.
Causality of Experimental Choice: While ¹H NMR maps the protons, ¹³C NMR identifies all unique carbon atoms, including quaternary carbons that are invisible in the ¹H spectrum. It is especially useful for identifying carbonyl groups and carbons in different electronic environments.
Experimental Protocol:
Use the same sample prepared for ¹H NMR analysis.
Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H splitting, showing each unique carbon as a single line.
Data Interpretation and Structural Assignment:
Chemical Shift (δ, ppm)
Assignment
Rationale
~ 166.5
C =O
Typical chemical shift for an amide carbonyl carbon.
~ 138.0
Ar-C (para to C=O)
Aromatic carbon deshielded by the carbonyl group.
~ 134.5
Ar-C (ipso to C=O)
Quaternary aromatic carbon.
~ 129.0
Ar-CH (ortho to C=O)
Aromatic methine carbons.
~ 102.5
C H(OCH₃)₂
Characteristic chemical shift for an acetal carbon.
~ 98.0
Ar-C -I
The carbon directly bonded to iodine is significantly shielded compared to other aromatic carbons.
~ 54.0
OC H₃
Equivalent methoxy carbons.
~ 43.0
N-C H₂
Aliphatic methylene carbon adjacent to the nitrogen atom.
The combined NMR data provides a robust and self-consistent map of the molecule's covalent framework, confirming the presence and connectivity of all proposed structural units.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Causality of Experimental Choice: IR spectroscopy is a rapid and definitive method for identifying the key functional groups within a molecule.[5] Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (stretching, bending).
Experimental Protocol:
Prepare a sample by either creating a KBr (potassium bromide) pellet containing a small amount of the compound or by using an Attenuated Total Reflectance (ATR) accessory.
Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
Data Interpretation and Structural Assignment:
Frequency (cm⁻¹)
Vibration Type
Functional Group Assignment
~ 3300
N-H Stretch
Secondary Amide (N-H)
~ 3070
C-H Stretch
Aromatic C-H
~ 2950-2850
C-H Stretch
Aliphatic C-H (CH₂, CH₃)
~ 1650
C=O Stretch
Amide I Band
~ 1550
N-H Bend
Amide II Band
~ 1120 & 1070
C-O Stretch
Acetal/Ether C-O
The presence of strong absorptions for the N-H and C=O groups unequivocally confirms the amide linkage, while the C-O stretches validate the dimethoxyethyl moiety.
High-Resolution Mass Spectrometry (HRMS): The Final Molecular Formula
Causality of Experimental Choice: Mass spectrometry provides two crucial pieces of information: the exact molecular weight and the fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the molecular mass with enough accuracy (typically < 5 ppm) to confirm the elemental composition.
Experimental Protocol:
Dissolve a minute amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
Acquire the mass spectrum in positive ion mode.
Data Interpretation:
Molecular Ion Peak: The primary piece of evidence is the detection of the protonated molecular ion [M+H]⁺.
Calculated Exact Mass for [C₁₁H₁₅INO₃]⁺: 348.0091
Observed Mass: The instrument should detect a peak at m/z 348.0091 ± 0.0017 (within 5 ppm error). This provides extremely strong evidence for the molecular formula C₁₁H₁₄INO₃.
Fragmentation Analysis: The molecule will fragment in a predictable manner, providing further structural confirmation.
Caption: Predicted major fragmentation pathways in ESI-MS.
The observation of the 4-iodobenzoyl cation (m/z 232.92) is a particularly strong indicator of the core structure.
X-ray Crystallography: The Unassailable Proof
While the combination of NMR, IR, and MS provides an overwhelming case for the proposed structure, single-crystal X-ray crystallography stands as the ultimate arbiter of molecular structure in the solid state.[6]
Principle and Justification: This technique involves irradiating a perfectly ordered single crystal with X-rays. The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule, revealing precise bond lengths, bond angles, and stereochemistry with unparalleled accuracy.[7] Obtaining a crystal structure is considered the "gold standard" for structure proof.
Hypothetical Protocol:
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent, vapor diffusion, or solvent layering techniques. This is often the most challenging, rate-limiting step.[6]
Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using an X-ray diffractometer.
Structure Solution and Refinement: Process the data to solve the phase problem and refine the atomic positions to generate the final molecular structure.
A successful crystallographic analysis would provide a definitive 3D model of N-(2,2-dimethoxyethyl)-4-iodobenzamide, confirming the connectivity and conformation, and leaving no room for structural ambiguity.
Conclusive Summary: A Synthesis of Analytical Evidence
The structure of N-(2,2-dimethoxyethyl)-4-iodobenzamide is elucidated through a logical and systematic application of complementary analytical techniques.
Caption: The integrated workflow for unambiguous structure elucidation.
Final Data Summary Table:
Technique
Key Finding
Synthesis
Provides pure, validated starting material.
¹H NMR
Confirms all proton environments, their integration, and coupling, matching the proposed structure.
¹³C NMR
Confirms all unique carbon environments, including the carbonyl, acetal, and C-I carbons.
IR Spectroscopy
Verifies the presence of key functional groups: secondary amide (N-H, C=O) and acetal (C-O).
HRMS
Determines the exact molecular mass, confirming the elemental formula C₁₁H₁₄INO₃.
X-ray Crystallography
(If performed) Provides the definitive, unambiguous 3D molecular structure.
This comprehensive, evidence-based approach ensures the structure of N-(2,2-dimethoxyethyl)-4-iodobenzamide is established with the highest degree of scientific rigor, providing a trustworthy foundation for any future research or development activities.
PubChem: N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide. Available at: [Link]
Design, synthesis, radiolabeling, and in vitro and in vivo evaluation of... Journal of Medicinal Chemistry. Available at: [Link]
Supporting Information for Selective demethylation and debenzylation of aryl ethers... Available at: [Link]
Crystal structures and Hirshfeld surface analyses of bis[N,N-bis(2-methoxyethyl)dithiocarbamato-κ2 S,S′]... Acta Crystallographica Section E. Available at: [Link]
Quantitative 1H-NMR analysis reveals steric and electronic effects... Journal of Industrial Microbiology & Biotechnology. Available at: [Link]
The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles... RSC Publishing. Available at: [Link]
X-ray crystal structures of asymmetric iodine(I) complexes 4... ResearchGate. Available at: [Link]
1,3-Dioxane-4,6-dione, 2,2-dimethyl- - NIST WebBook. Available at: [Link]
Supporting Information for Palladium-Catalyzed Diamination of Unactivated Alkenes... Available at: [Link]
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The X-Ray Crystal Structure of 4-D - Amanote Research. Available at: [Link]
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Spectrophotometric and spectrofluorometric methods for the determination of non-steroidal anti-inflammatory drugs: A review. Arabian Journal of Chemistry. Available at: [Link]
Spectroscopic and electrochemical characterization of a Pr4+ imidophosphorane complex... Dalton Transactions. Available at: [Link]
Dual-frequency 2D-IR spectroscopy heterodyned photon echo of the peptide bond. Proceedings of the National Academy of Sciences. Available at: [Link]
Mass Spectrometry Detection and Imaging of a Non- Covalent Protein-Drug Complex... Angewandte Chemie. Available at: [Link]
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Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Journal of the American Chemical Society. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Modular Synthesis and Functionalization of N-(2,2-dimethoxyethyl)-4-iodobenzamide Scaffolds
Executive Summary & Strategic Importance
The N-(2,2-dimethoxyethyl)-4-iodobenzamide scaffold represents a "bifunctional linchpin" in medicinal chemistry. It combines a masked electrophile (the dimethyl acetal) with a versatile synthetic handle (the aryl iodide).
For drug development professionals, this molecule is not merely an intermediate; it is a divergence point.[1] It grants access to two distinct chemical spaces:[2]
Isoquinoline/Isoquinolone Libraries: Via acid-mediated Pomeranz-Fritsch type cyclization.[3][4]
Biaryl/Heteroaryl Peptidomimetics: Via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) prior to or following ring closure.
This guide provides a validated, scalable protocol for the synthesis of this core scaffold and outlines the decision matrix for its downstream functionalization.
Module A: Core Synthesis (Amide Bond Formation)
The synthesis of the title compound relies on the acylation of aminoacetaldehyde dimethyl acetal. While coupling agents (EDC, HATU) are popular in discovery, the Acid Chloride Method is superior for scale-up due to atom economy and simplified purification.[1]
Mechanism of Action
The reaction proceeds via a nucleophilic acyl substitution.[1] The primary amine of the acetal attacks the carbonyl carbon of the 4-iodobenzoyl chloride, forming a tetrahedral intermediate that collapses to expel the chloride ion. A base (TEA or DIPEA) is strictly required to scavenge the generated HCl, preventing the premature hydrolysis of the acid-sensitive acetal group.[1]
Experimental Protocol: Acid Chloride Route
Objective: Synthesis of N-(2,2-dimethoxyethyl)-4-iodobenzamide (Scale: 10 mmol).
Preparation: Purge a 100 mL round-bottom flask with nitrogen. Add aminoacetaldehyde dimethyl acetal and TEA to anhydrous DCM. Cool the solution to 0°C using an ice bath.
Addition: Dissolve 4-iodobenzoyl chloride in DCM (10 mL). Add this solution dropwise to the reaction flask over 30 minutes. Critical: Maintain temperature <5°C to minimize side reactions.[1]
Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes).[1] The product typically appears at R_f ~0.4–0.5.[1]
Workup (Self-Validating Step):
Wash organic layer with saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid/HCl.[1]
Wash with 0.1 M HCl (1 x 30 mL).[1] Caution: Do this quickly and cold to preserve the acetal.[1]
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.
Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography if high purity (>99%) is required.
Data Summary Table: Comparison of Routes
Feature
Method A: Acid Chloride
Method B: Coupling Agent (EDC/HOBt)
Yield
85–95%
70–85%
Cost
Low
High (Reagent cost)
Purification
Extraction/Crystallization
Chromatography often required
Scalability
High (kg scale feasible)
Moderate
Moisture Sensitivity
High (requires dry solvents)
Low (tolerant of wet solvents)
Module B: Divergent Functionalization (The Decision Matrix)
Once the core scaffold is synthesized, the researcher faces a critical choice: Cyclize or Couple .[1]
Pathway 1: Palladium-Catalyzed Cross-Coupling (The "Derivatives")
The 4-iodo position is highly reactive toward Pd(0). Performing Suzuki-Miyaura coupling before cyclization is often preferred because the open chain allows for greater conformational freedom, facilitating the catalytic cycle.[1]
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/XPhos (for difficult substrates).
Base: K₂CO₃ (2.0 eq)
Solvent: Dioxane/Water (4:1), 90°C, 12h.
Pathway 2: Pomeranz-Fritsch Cyclization
This pathway converts the acyclic acetal into an isoquinolinone core.[4]
Challenge: The 4-iodo group is electron-withdrawing, deactivating the aromatic ring toward the electrophilic attack of the oxocarbenium ion (generated from the acetal).
Solution: Use superacids (Triflic acid) or modify the ring with electron-donating groups (via Pathway 1) prior to cyclization.
Visualization of Workflows
The following diagram illustrates the synthesis logic and the "Bifunctional Linchpin" concept.
Figure 1: Modular synthesis workflow demonstrating the "Diversify First" vs. "Cyclize First" strategies.
Mechanistic Insight: The Cyclization Step
Understanding the acid-mediated cyclization is crucial for troubleshooting. The reaction follows a modified Pomeranz-Fritsch mechanism.[3][4]
Figure 2: Simplified mechanistic flow of the acid-mediated cyclization.
Critical Note on Causality:
If the cyclization fails (low yield), it is often because the 4-iodo group pulls electron density away from the ortho position, raising the activation energy for the EAS step (Oxo -> Sigma).[1]
Remediation: Increase acid strength (switch from H₂SO₄ to TfOH) or raise temperature (reflux in toluene with TsOH).
References
Pomeranz, C. (1893).[1][6] "Über eine neue Isochinolinsynthese". Monatshefte für Chemie, 14, 116–119.[1][6]
Fritsch, P. (1893).[1] "Synthese von Isochinolinderivaten aus Benzylaminoacetal". Berichte der deutschen chemischen Gesellschaft, 26(1), 419–422.[1]
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.[1]
PubChem Compound Summary. (2025). "N-(2,2-dimethoxyethyl)-4-iodobenzamide derivatives". National Center for Biotechnology Information.[1]
Organic Syntheses. (2007).[1] "General Procedures for Amide Bond Formation". Organic Syntheses, Coll.[1] Vol. 10.
"Using N-(2,2-dimethoxyethyl)-4-iodobenzamide in vitro assays"
Application Note: Characterization and Utilization of N-(2,2-dimethoxyethyl)-4-iodobenzamide in Drug Discovery Introduction & Scope N-(2,2-dimethoxyethyl)-4-iodobenzamide is a specialized bifunctional building block and...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Characterization and Utilization of N-(2,2-dimethoxyethyl)-4-iodobenzamide in Drug Discovery
Introduction & Scope
N-(2,2-dimethoxyethyl)-4-iodobenzamide is a specialized bifunctional building block and pharmacological probe used primarily in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and isoquinolin-1-one based radiotracers.
Structurally, the molecule features three critical functional motifs:
Benzamide Core: A validated pharmacophore for PARP active site binding (mimicking the nicotinamide moiety of NAD+).
Aryl Iodide (4-position): A versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or radioiodination (via halogen exchange or stannylation).
Dimethoxyethyl Amide (Acetal): A "masked" aldehyde that enables acid-catalyzed Pomeranz-Fritsch cyclization to generate the 6-iodoisoquinolin-1-one scaffold.
This guide details the protocols for using this compound in in vitro stability assays, enzymatic inhibition profiling, and synthetic conversion workflows.
The acetal group (dimethoxyethyl) is acid-labile. Determining the stability of N-(2,2-dimethoxyethyl)-4-iodobenzamide in physiological vs. acidic buffers is critical to distinguish between the linear prodrug form and the cyclized active pharmacophore.
Protocol: pH-Dependent Hydrolysis Kinetics
Objective: Quantify the half-life (
) of the acetal moiety across a pH range (1.2, 5.0, 7.4).
Materials:
Test Compound: N-(2,2-dimethoxyethyl)-4-iodobenzamide (10 mM stock in DMSO).
Internal Standard: Warfarin or Propranolol (10 µM in Acetonitrile).
Analysis: UHPLC-MS/MS or HPLC-UV (254 nm).
Experimental Workflow:
Preparation: Dilute the 10 mM DMSO stock to a final concentration of 10 µM in pre-warmed (37°C) buffers (pH 1.2, 5.0, 7.4). Final DMSO content should be <0.5%.
Incubation: Incubate samples in a shaking water bath at 37°C.
Sampling: Remove 50 µL aliquots at time points:
min and hours.
Quenching: Immediately add 150 µL of ice-cold Acetonitrile containing the Internal Standard to stop the reaction (precipitate salts/proteins if applicable).
Analysis: Centrifuge (4000 rpm, 10 min) and inject the supernatant into the HPLC. Monitor the disappearance of the parent peak (
Da) and the appearance of the aldehyde intermediate or cyclized product.
Data Analysis:
Plot
vs. Time. Calculate (slope) and .
pH Condition
Predicted Outcome
Interpretation
pH 7.4
Stable ( h)
Suitable for direct binding assays in neutral buffer.
pH 5.0
Slow Hydrolysis
Potential for lysosomal activation.
pH 1.2
Rapid Hydrolysis
Precursor converts to aldehyde/isoquinolinone in gastric environment.
In Vitro Pharmacology: PARP1 Inhibition Assay
The benzamide moiety is a classic PARP inhibitor. This assay determines if the linear N-(2,2-dimethoxyethyl)-4-iodobenzamide retains inhibitory activity compared to its cyclized isoquinolinone derivatives.
Protocol: Colorimetric PARP1 Activity Assay
Objective: Determine the IC50 of the test compound against recombinant human PARP1.
Materials:
Enzyme: Recombinant Human PARP1 (High Specific Activity).
Substrate: Biotinylated NAD+ and Histone-coated 96-well plates.
Detection: Streptavidin-HRP and TMB substrate.
Control: 3-Aminobenzamide (Standard Inhibitor).
Experimental Workflow:
Dilution Series: Prepare 3-fold serial dilutions of N-(2,2-dimethoxyethyl)-4-iodobenzamide in Assay Buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT). Range: 100 µM to 0.1 nM.
Enzyme Addition: Add 25 µL of PARP1 enzyme (0.5 U/well) to the Histone-coated plate.
Inhibitor Incubation: Add 10 µL of diluted test compound. Incubate for 15 min at Room Temperature (RT) to allow equilibrium binding.
Reaction Start: Add 15 µL of PARP Cocktail (Biotin-NAD+ / Activated DNA). Incubate for 60 min at RT.
Washing: Wash plate 4x with PBS-T (0.1% Tween-20).
Detection: Add 50 µL Streptavidin-HRP (1:1000). Incubate 30 min. Wash 4x. Add TMB substrate and measure Absorbance at 450 nm.
Validation Criteria:
Z' Factor: > 0.5 for assay robustness.
Reference IC50: 3-Aminobenzamide should yield IC50
µM.
Interpretation: If N-(2,2-dimethoxyethyl)-4-iodobenzamide shows IC50 < 10 µM, the linear benzamide is an active inhibitor. If IC50 > 100 µM, cyclization to the isoquinolinone is likely required for potency.
Objective: Convert the acetal precursor to the 6-iodoisoquinolin-1-one core in vitro.
Reaction: Dissolve N-(2,2-dimethoxyethyl)-4-iodobenzamide (1 eq) in Methanesulfonic acid (MsOH) or Polyphosphoric acid (PPA). Heat to 100°C for 2 hours.
Workup: Quench with ice water. Neutralize with NaOH. Extract with Ethyl Acetate.
Verification: 1H NMR (Loss of acetal/methoxy signals, appearance of aromatic isoquinoline protons).
Application: The resulting 6-iodoisoquinolin-1-one is the starting material for Suzuki couplings (using the I-handle) to generate PARP inhibitor libraries (e.g., Olaparib analogs).
Visualization: Experimental Workflow & Pathway
The following diagram illustrates the dual-pathway utility of the compound: Direct PARP binding (Linear) vs. Cyclization to Isoquinolinone (Cyclic).
Caption: Workflow depicting the stability testing and synthetic conversion of the benzamide precursor into the active isoquinolinone scaffold.
References
Pomeranz-Fritsch Reaction Mechanism: Gensler, W. J. (1951). "The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction." Organic Reactions, 6, 191.
PARP Inhibitor Scaffolds: Ferraris, D. V. (2010). "Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From the Concept to the Clinic." Journal of Medicinal Chemistry, 53(12), 4561-4584.
Benzamide Binding Modes: Steffen, J. D., et al. (2013). "Structural Implications for Selective Targeting of PARPs." Frontiers in Oncology, 3, 301.
Bioorthogonal Cross-Coupling: Wang, J., et al. (2021). "Palladium-triggered bioorthogonal elimination reactions for protein activation." Nature Communications, 12, 1-10.
Application
Application Note: N-(2,2-dimethoxyethyl)-4-iodobenzamide as a Research Tool
Abstract & Utility Profile N-(2,2-dimethoxyethyl)-4-iodobenzamide is a high-value bifunctional building block designed for the divergent synthesis of nitrogen heterocycles and fragment-based drug discovery (FBDD). It fea...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Utility Profile
N-(2,2-dimethoxyethyl)-4-iodobenzamide is a high-value bifunctional building block designed for the divergent synthesis of nitrogen heterocycles and fragment-based drug discovery (FBDD). It features two orthogonal reactive handles:
Aryl Iodide: A highly reactive electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck).
Dimethyl Acetal: A masked aldehyde equivalent that, upon acid activation, undergoes cyclization to form the isoquinolin-1-one core.
This guide details the protocols for utilizing this scaffold to synthesize 6-iodoisoquinolin-1(2H)-one derivatives (via the Pomeranz-Fritsch cyclization) and strategies for late-stage functionalization.
Chemical Profile
Property
Specification
IUPAC Name
N-(2,2-dimethoxyethyl)-4-iodobenzamide
Molecular Formula
C₁₁H₁₄INO₃
Molecular Weight
335.14 g/mol
Solubility
Soluble in DMSO, DMF, MeOH, CH₂Cl₂. Sparingly soluble in water.
Stability
Stable at RT. Hydrolyzes to aldehyde in aqueous acid (pH < 4).
Core Application: Synthesis of 6-Iodoisoquinolin-1(2H)-one
The primary application of this scaffold is the synthesis of substituted isoquinolin-1-ones via an acid-mediated cyclization known as the Schlittler-Müller modification of the Pomeranz-Fritsch reaction . This method provides direct access to the isoquinolinone core, a privileged pharmacophore in kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors.
Mechanism of Action
Deprotection: Acidic hydrolysis of the dimethyl acetal yields the reactive aldehyde intermediate (N-(2-oxoethyl)-4-iodobenzamide).
Cyclization: Intramolecular electrophilic aromatic substitution (Friedel-Crafts hydroxyalkylation) occurs at the ortho position of the phenyl ring.
Dehydration: Loss of water drives aromatization to form the stable lactam.
Objective: Cyclization of N-(2,2-dimethoxyethyl)-4-iodobenzamide to 6-iodoisoquinolin-1(2H)-one.
Reagents:
Starting Material: 1.0 equiv (335 mg, 1.0 mmol)
Sulfuric Acid (conc. H₂SO₄): 2.0 mL (Solvent/Catalyst)
Ice/Water: ~20 mL for quenching
Ammonium Hydroxide (28% NH₄OH): For neutralization
Procedure:
Preparation: Cool a 10 mL round-bottom flask containing concentrated H₂SO₄ (2.0 mL) to 0–5 °C using an ice bath.
Addition: Add N-(2,2-dimethoxyethyl)-4-iodobenzamide (335 mg) portion-wise over 5 minutes. Ensure the solid dissolves completely.
Note: The solution may turn yellow/orange, indicating the formation of the N-acyliminium intermediate.
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 18–24 hours.
Validation: Monitor by TLC (5% MeOH in DCM). The starting material (Rf ~0.6) should disappear, and a lower Rf fluorescent spot (Isoquinolinone) should appear.
Quenching: Pour the reaction mixture slowly onto 20 g of crushed ice with vigorous stirring.
Neutralization: Carefully adjust the pH to ~8–9 using NH₄OH. A precipitate will form.
Isolation: Filter the solid precipitate, wash with cold water (2 x 5 mL), and dry under vacuum.
Alternative Work-up: If no precipitate forms, extract with EtOAc (3 x 15 mL), dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Ethanol or purify via flash chromatography (DCM:MeOH 95:5).
Expected Yield: 65–80%
Product: 6-Iodoisoquinolin-1(2H)-one (White to off-white solid).
Application 2: Chemoselective Cross-Coupling
The aryl iodide moiety allows for functionalization before or after cyclization. The acetal group is stable to basic Suzuki coupling conditions, allowing researchers to build "masked" aldehyde libraries.
Outcome: The product is the biaryl acetal. The acetal remains intact because the conditions are basic. This intermediate can subsequently be cyclized using Protocol 1 to yield 6-phenylisoquinolin-1(2H)-one .
Divergent Synthesis Workflow (Visualization)
The following diagram illustrates the "Branching Logic" available to researchers using this tool.
Figure 1: Divergent synthetic pathways. Path A prioritizes core formation; Path B prioritizes fragment diversification.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield in Cyclization
Incomplete hydrolysis or side reactions.
Ensure H₂SO₄ is concentrated (98%). If charring occurs, switch to Polyphosphoric Acid (PPA) at 100 °C or Triflic Acid (TfOH) at 0 °C.
Acetal Hydrolysis during Coupling
Acidic impurities in solvent or boronic acid.
Ensure the reaction pH remains >8. Use anhydrous solvents if possible, though water is required for the base.
Pd Catalyst Poisoning
Iodine/Iodide inhibition.
Use a robust catalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄. Ensure thorough degassing to prevent oxidation.
Safety Information
Organic Iodides: Generally potential alkylating agents; handle with gloves.
Concentrated Sulfuric Acid: Extremely corrosive. Reacts violently with water. Always add acid to water (or pour reaction onto ice) slowly.
Waste Disposal: Iodinated waste must be segregated from general organic waste in many jurisdictions to prevent formation of explosive/toxic byproducts during incineration.
References
Pomeranz, C. (1893).[1][2][3] "Über eine neue Isochinolinsynthese". Monatshefte für Chemie, 14, 116–119.[2]
Fritsch, P. (1893).[1][3] "Synthese von Isochinolinderivaten". Berichte der deutschen chemischen Gesellschaft, 26(1), 419–422.
Schlittler, E., & Müller, J. (1948).[1][3] "Über die Cyclisation von Benzalamino-acetalen". Helvetica Chimica Acta, 31(4), 914–924. (Describes the modification using benzylamines/amides).
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. (Standard protocols for Suzuki coupling).
Koubachi, J., et al. (2009). "Synthesis of new substituted isoquinolin-1(2H)-ones via Pomeranz–Fritsch reaction". Tetrahedron Letters, 50(46), 6323-6326. (Modern application of the cyclization protocol).[4][5]
Technical Support Center: Optimizing N-(2,2-dimethoxyethyl)-4-iodobenzamide Synthesis
Introduction: N-(2,2-dimethoxyethyl)-4-iodobenzamide is a key intermediate in the synthesis of various pharmaceutical agents and molecular probes. Its efficient synthesis is critical for downstream applications.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: N-(2,2-dimethoxyethyl)-4-iodobenzamide is a key intermediate in the synthesis of various pharmaceutical agents and molecular probes. Its efficient synthesis is critical for downstream applications. This guide provides in-depth troubleshooting advice and optimized protocols to address common challenges encountered during its preparation via the acylation of 2,2-dimethoxyethanamine with 4-iodobenzoyl chloride. Our goal is to empower researchers to achieve high yields and purity consistently.
Section 1: The Core Reaction - Mechanism and Key Parameters
The synthesis of N-(2,2-dimethoxyethyl)-4-iodobenzamide is typically achieved through a nucleophilic acyl substitution, often under Schotten-Baumann conditions.[1][2] This involves the reaction of an amine with an acid chloride in the presence of a base.[3][4]
The primary role of the base, such as triethylamine or pyridine, is to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[2][5][6] If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][7]
Reaction Mechanism Overview
The reaction proceeds through a two-step addition-elimination mechanism.[1]
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,2-dimethoxyethanamine attacks the electrophilic carbonyl carbon of 4-iodobenzoyl chloride. This forms a tetrahedral intermediate.
Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.
Deprotonation: The added base removes the proton from the nitrogen atom, yielding the final neutral amide product and a salt (e.g., triethylammonium chloride).[1]
Amine (1.0 eq), Acid Chloride (1.0-1.1 eq), Base (1.1-1.5 eq)
A slight excess of the acid chloride can help drive the reaction to completion. A sufficient excess of base is crucial to neutralize all generated HCl and prevent amine protonation.[7]
Aprotic solvents are preferred to prevent hydrolysis of the acid chloride.[3] Ensure solvents are thoroughly dried, as water will compete with the amine, leading to the formation of 4-iodobenzoic acid.[8]
Temperature
0 °C to Room Temperature (approx. 25 °C)
The reaction is exothermic. Adding the acid chloride at 0 °C helps control the reaction rate and minimize side products.[4] The reaction can then be allowed to warm to room temperature to ensure completion.
Base
Triethylamine (TEA), Pyridine, or Diisopropylethylamine (DIPEA)
TEA is a common and effective choice. Pyridine can also act as a nucleophilic catalyst.[9] DIPEA is a non-nucleophilic, sterically hindered base that is useful if over-acylation is a concern.[8]
Reaction Time
2-16 hours
Progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.[10]
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Problem Area 1: Low or No Product Yield
Q1: My reaction has stalled, or the yield is significantly lower than expected. What are the most likely causes?
A1: Low yield is one of the most common issues and can typically be traced back to one of three areas: reagent quality, reaction conditions, or stoichiometry.
Troubleshooting Steps:
Verify Reagent Purity and Integrity:
4-Iodobenzoyl Chloride: This is the most sensitive reagent. It is highly susceptible to hydrolysis. If it has been exposed to atmospheric moisture, it will convert to 4-iodobenzoic acid, which will not react under these conditions.
Action: Use freshly opened or properly stored (under inert gas, desiccated) 4-iodobenzoyl chloride. If its quality is suspect, you can prepare it fresh by treating 4-iodobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[4]
2,2-Dimethoxyethanamine: Ensure it is pure and free from contaminants.
Solvent & Base: Use anhydrous solvents and ensure your base (e.g., triethylamine) has been stored properly to prevent moisture absorption.[8]
Check Stoichiometry and Addition Order:
Insufficient Base: This is a critical error. Without enough base to scavenge the generated HCl, the reaction will stop once half of the amine has been protonated and rendered inactive.[7][11]
Action: Always use at least one equivalent of base for every equivalent of HCl produced. An excess (e.g., 1.2 eq) is recommended.
Addition Order: The standard procedure is to add the acid chloride solution dropwise to the cooled (0 °C) solution of the amine and base.[4] This maintains a low concentration of the highly reactive acid chloride, minimizing side reactions.
Optimize Temperature Control:
Runaway Reaction: Adding the acid chloride too quickly or at room temperature can cause an uncontrolled exotherm, leading to the formation of undesired byproducts.
Action: Maintain the reaction vessel in an ice bath during the addition of 4-iodobenzoyl chloride. After addition is complete, the reaction can be allowed to slowly warm to room temperature.
Problem Area 2: Product Purity and Side Reactions
Q2: My TLC/LC-MS shows multiple spots, indicating significant impurities. What are these byproducts and how can I prevent them?
A2: Several side reactions can occur. Identifying the likely impurity based on your conditions is key to mitigating its formation.
Technical Support Center: N-(2,2-dimethoxyethyl)-4-iodobenzamide
Stability, Storage, and Handling Guide Part 1: Executive Technical Summary N-(2,2-dimethoxyethyl)-4-iodobenzamide is a bifunctional synthetic intermediate primarily used as a precursor in the Pomeranz-Fritsch isoquinolin...
Author: BenchChem Technical Support Team. Date: February 2026
Stability, Storage, and Handling Guide
Part 1: Executive Technical Summary
N-(2,2-dimethoxyethyl)-4-iodobenzamide is a bifunctional synthetic intermediate primarily used as a precursor in the Pomeranz-Fritsch isoquinoline synthesis or as a scaffold in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) due to the para-iodide motif.
To successfully utilize this compound, researchers must treat it as a dual-risk molecule :
The "Tail" (Acetal): The dimethyl acetal group is a "masked" aldehyde. It is chemically robust to bases and nucleophiles but highly labile to aqueous acids .
The "Head" (Aryl Iodide): The C-I bond is the weakest of the halo-aromatics, making it susceptible to photolytic cleavage (homolysis) and subsequent radical degradation.
Part 2: Critical Stability Factors
The following matrix defines the environmental tolerances for this compound.
Parameter
Stability Rating
Critical Threshold
Consequence of Failure
Moisture
Low
>60% RH
Hydrolysis of acetal to aldehyde (irreversible).
Acidity (pH)
Very Low
pH < 5
Rapid deprotection of acetal; premature cyclization.
The diagram below illustrates the two primary failure modes: Acid-Catalyzed Hydrolysis (left) and Photolytic Deiodination (right).
Figure 1: Mechanistic degradation pathways. The acetal functionality (left) is sensitive to acidic moisture, while the aryl iodide (right) degrades under light exposure.
Part 3: Storage & Handling Protocols
Long-Term Storage (Standard Operating Procedure)
Container: Amber glass vial with a Teflon-lined screw cap. Do not use clear glass.
Atmosphere: Argon or Nitrogen backfill is highly recommended to prevent oxidative degradation.
Temperature: Store at -20°C (Freezer) for periods >1 month. For active use (<1 week), 2–8°C (Refrigerator) is acceptable.
Desiccation: The vial must be stored inside a secondary container (jar or bag) containing active desiccant (e.g., Drierite or Silica Gel).
Handling for Synthesis
Solvent Selection: Avoid acidic solvents. If using dichloromethane (DCM) or chloroform, ensure they are stabilized with amylene (base) rather than ethanol/acid, or pass them through a basic alumina plug before use.
Reagent Compatibility: The acetal is stable to bases (NaOH, K2CO3, NaH) and nucleophiles.[1] It is incompatible with Lewis acids (BF3·OEt2, TiCl4) unless the specific intention is to deprotect or cyclize the molecule.
Part 4: Troubleshooting & FAQs
This section addresses specific issues reported by users in the field.
Issue 1: "My NMR spectrum looks wrong. I see an aldehyde peak (~9.5 ppm), but the solid looks fine."
Diagnosis:In-situ Acidolysis.
This is the most common error. Chloroform-d (
) naturally decomposes to form traces of Deuterium Chloride (DCl) and Phosgene upon storage. This trace acid is sufficient to hydrolyze the sensitive dimethyl acetal inside the NMR tube within minutes.
The Fix:
Neutralize the Solvent: Filter your
through a small plug of basic alumina or anhydrous immediately before dissolving the sample.
Alternative Solvent: Switch to DMSO-
or Acetone-, which are generally less acidic and do not promote this hydrolysis as aggressively.
Issue 2: "The white powder has turned pale yellow or pink."
Diagnosis:Photolytic Iodine Release.
The aryl iodide bond has cleaved due to light exposure, releasing elemental iodine (
), which appears purple/pink in organic solution or yellow/brown in solid form.
The Fix:
If minor yellowing: Recrystallize from minimal hot Ethanol or Ethyl Acetate/Hexanes. Wash the crystals with cold hexanes.
Prevention: Wrap all storage vials in aluminum foil if amber glass is unavailable.
Issue 3: "The material has become a sticky gum/oil."
Diagnosis:Hygroscopic Failure.
The acetal oxygen atoms can hydrogen-bond with atmospheric water. If the sample absorbs enough water, it lowers the melting point (melting point depression) and creates a "gum."
Evaporate solvent and dry under high vacuum (< 1 mbar) for 12 hours.
Part 5: Quality Control & Validation Workflow
Use this logic flow to determine if your batch is suitable for the next synthetic step (e.g., Pomeranz-Fritsch cyclization).
Figure 2: Quality Control Decision Tree. Note the requirement for DMSO-d6 to avoid false positives from solvent acidity.
References
Pomeranz, C. (1893).[3] "Über eine neue Isochinolinsynthese". Monatshefte für Chemie, 14, 116–119.[3]
Gensler, W. J. (1951).[4] "The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction". Organic Reactions, Vol 6.
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. (Specifically regarding stability of acyclic dimethyl acetals vs. cyclic acetals).
ICH Expert Working Group. (1996). "ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B". International Conference on Harmonisation.
BenchChem Technical Support. (2025). "Purification of Benzamides: Recrystallization Protocols". (Cited for general benzamide recrystallization techniques).
Technical Support Center: A Guide to Improving the Yield of N-(2,2-dimethoxyethyl)-4-iodobenzamide Synthesis
Welcome to the technical support center for the synthesis of N-(2,2-dimethoxyethyl)-4-iodobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of N-(2,2-dimethoxyethyl)-4-iodobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this amide coupling reaction. Our goal is to provide you with the in-depth technical insights and field-proven strategies necessary to troubleshoot issues and significantly improve your reaction yields. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can make informed decisions in your laboratory work.
Section 1: Reaction Overview and Core Mechanism
The synthesis of N-(2,2-dimethoxyethyl)-4-iodobenzamide is a standard amide bond formation between 4-iodobenzoic acid and 2,2-dimethoxyethanamine. While conceptually straightforward, the success of this reaction hinges on the effective activation of the carboxylic acid and the stability of the amine reactant.[1][2] The general reaction is as follows:
Figure 1: General synthesis of N-(2,2-dimethoxyethyl)-4-iodobenzamide.
The reaction is not spontaneous and requires a coupling reagent to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine.[3][4] The choice of coupling reagent and reaction conditions is paramount to achieving high yields and purity.
Caption: General mechanism of amide bond formation.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the most likely causes?
A low yield is a systemic problem that can originate from several factors. A logical, step-by-step investigation is the best approach.
Technical Support Center: N-(2,2-dimethoxyethyl)-4-iodobenzamide
Prepared by the Senior Application Scientist Team This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(2,2-dimethoxyethyl)-4-iodobenzamide. Here, we add...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(2,2-dimethoxyethyl)-4-iodobenzamide. Here, we address common questions and troubleshooting scenarios related to the stability and degradation of this compound. Our goal is to provide both practical, step-by-step protocols and the underlying scientific rationale to empower you in your experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is N-(2,2-dimethoxyethyl)-4-iodobenzamide, and why is its degradation a concern?
N-(2,2-dimethoxyethyl)-4-iodobenzamide is a synthetic intermediate, often used in the development of more complex molecules, such as radiolabeled imaging agents or other pharmacologically active compounds. The stability of any synthetic intermediate is critical because its degradation products can be carried over as impurities into the final Active Pharmaceutical Ingredient (API). These impurities can impact the API's safety, efficacy, and stability, making a thorough understanding of the intermediate's degradation profile a regulatory and scientific necessity.[1][2]
Q2: What are the most probable degradation pathways for this molecule based on its structure?
The structure of N-(2,2-dimethoxyethyl)-4-iodobenzamide contains three key functional groups prone to degradation under specific stress conditions:
Acetal (Dimethoxyethyl group): This group is highly susceptible to acid-catalyzed hydrolysis . In the presence of acid and water, it will readily cleave to form an aldehyde and methanol.
Amide Bond: Amide bonds can undergo hydrolysis under both acidic and basic conditions, although typically requiring more forcing conditions (e.g., heat) than acetal hydrolysis.[2] This would lead to the cleavage of the molecule into 4-iodobenzoic acid and 2,2-dimethoxyethan-1-amine.
Carbon-Iodine Bond: Aryl iodides are known to be sensitive to photolytic degradation . Exposure to light, particularly UV light, can cause homolytic cleavage of the C-I bond, leading to the formation of radical species and subsequent degradation products.[3]
Q3: What are the primary degradation products I should expect to see?
Based on the degradation pathways, the following are the most likely degradation products (DPs):
DP-ACID-1 (Acetal Hydrolysis): N-(2-oxoethyl)-4-iodobenzamide. This is the product of selective hydrolysis of the acetal group.
The formation of these products is highly dependent on the specific stress conditions applied.
Section 2: Troubleshooting Guide: Identifying Unexpected Peaks
Scenario: You are running an HPLC or LC-MS analysis of your N-(2,2-dimethoxyethyl)-4-iodobenzamide sample and observe a new, unexpected peak that is not present in your reference standard.
Logical Workflow for Impurity Identification
Caption: Predicted primary degradation pathways for the title compound.
Acidic Hydrolysis Protocol
Rationale: To investigate the stability of the acid-labile acetal group and, under more strenuous conditions, the amide bond.
Procedure:
Prepare a solution of N-(2,2-dimethoxyethyl)-4-iodobenzamide in acetonitrile (or another suitable organic solvent) at a concentration of approximately 1 mg/mL.
In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M Hydrochloric Acid (HCl).
Keep the vial at room temperature.
Withdraw aliquots at initial (t=0), 2, 8, and 24 hours.
Immediately neutralize the aliquots with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) to quench the reaction.
Dilute with the mobile phase and analyze by HPLC-UV and LC-MS.
Scientist's Note: The acetal is expected to hydrolyze rapidly. If no degradation is observed, the experiment can be repeated at an elevated temperature (e.g., 60 °C) to stress the amide bond.
[4]
Basic Hydrolysis Protocol
Rationale: To investigate the stability of the amide bond under alkaline conditions. The acetal group is generally stable to base.
Procedure:
Use the same 1 mg/mL stock solution as in the acid hydrolysis study.
In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M Sodium Hydroxide (NaOH).
Place the vial in a heating block or water bath set to 60 °C.
Withdraw aliquots at initial (t=0), 2, 8, and 24 hours.
Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.
Dilute with the mobile phase and analyze by HPLC-UV and LC-MS.
Oxidative Degradation Protocol
Rationale: To assess the molecule's susceptibility to oxidation.
Procedure:
Use the same 1 mg/mL stock solution.
In a clean vial, mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
Keep the vial at room temperature, protected from light.
Withdraw aliquots at initial (t=0), 2, 8, and 24 hours.
Dilute with the mobile phase and analyze by HPLC-UV and LC-MS.
Scientist's Note: If no degradation is observed, the concentration of H₂O₂ can be increased (e.g., to 30%) or the experiment can be gently heated.
[5]
Photolytic Degradation Protocol
Rationale: To evaluate the stability of the carbon-iodine bond upon exposure to light, as mandated by ICH guideline Q1B.
[6]* Procedure:
Prepare two solutions of the compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).
Place one sample in a photostability chamber with a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Wrap the second sample (the "dark control") in aluminum foil and place it in the same chamber to experience the same thermal conditions.
After the exposure period, analyze both the exposed sample and the dark control by HPLC-UV and LC-MS.
Thermal Degradation Protocol
Rationale: To assess the intrinsic stability of the molecule at elevated temperatures.
Procedure:
Place a sample of the solid compound in a vial.
Place the vial in an oven set to a temperature below the compound's melting point (e.g., 70 °C).
After a set period (e.g., 7 days), remove the sample, dissolve it in a suitable solvent, and analyze by HPLC-UV and LC-MS.
Compare the results to a control sample stored at the recommended storage temperature.
Table 2: Summary of Forced Degradation Conditions and Expected Primary Products
Stress Condition
Typical Reagent/Setup
Expected Primary Degradation Product(s)
Acid Hydrolysis
0.1 M HCl, Room Temp
DP-ACID-1
Basic Hydrolysis
0.1 M NaOH, 60 °C
DP-HYD-1, DP-HYD-2
Oxidation
3% H₂O₂, Room Temp
Minimal degradation expected; potential for N-oxide or ring oxidation.
Photolysis
ICH Q1B compliant chamber
DP-PHOTO-1
Thermal
70 °C, Solid State
Minimal degradation expected unless melting point is approached.
Section 4: Analytical Methodologies
A robust, stability-indicating analytical method is one that can resolve the parent peak from all potential degradation products and impurities.
Column: C18 Reverse-Phase, 150 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm (or as determined by UV scan of the parent compound).
Injection Volume: 10 µL.
Scientist's Note: The predicted degradation products are generally more polar than the parent compound and should elute earlier in a reverse-phase method. The de-iodinated product (DP-PHOTO-1) will be less polar and elute later. This gradient should provide adequate separation for these species.
[5]
References
Science.gov. Forced degradation study: Topics by Science.gov. Available from: [Link]
Lirias. Analytical Methods. (2013-03-20). Available from: [Link]
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomed J Sci & Tech Res, 47(3). Available from: [Link]
BioMed Research International. Forced Degradation – A Review. (2022-11-30). Available from: [Link]
Shinde, N. G., et al. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]
Journal of Analytical & Pharmaceutical Research. Forced Degradation Studies. (2016-12-14). Available from: [Link]
Singh, R., et al. (2015). Identification of Four New Degradation Products of Epirubicin Through Forced Degradation, LC–UV, MSn and LC–MS–TOF Studies. Chromatographia, 78(13-14), 857-870. Available from: [Link]
Grosa, G., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223. Available from: [Link]
PMC. Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. (2023-09-21). Available from: [Link]
Acton, E. M., et al. (1986). N-(2-hydroxyethyl)doxorubicin from hydrolysis of 3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin. Journal of Medicinal Chemistry, 29(10), 2120-2122. Available from: [Link]
Kumar, A., et al. (2014). Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques. Journal of Pharmaceutical and Biomedical Analysis, 96, 264-274. Available from: [Link]
Comparative Guide: N-(2,2-dimethoxyethyl)-4-iodobenzamide vs. Benzamide Analogues
Executive Summary: The Dual-Function Modular Scaffold N-(2,2-dimethoxyethyl)-4-iodobenzamide represents a specialized class of "dual-function" synthons in medicinal chemistry. Unlike standard benzamides that serve primar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Dual-Function Modular Scaffold
N-(2,2-dimethoxyethyl)-4-iodobenzamide represents a specialized class of "dual-function" synthons in medicinal chemistry. Unlike standard benzamides that serve primarily as structural cores or hydrogen-bonding motifs, this molecule is engineered with two orthogonal reactive handles:
The 4-Iodo Substituent: A high-reactivity site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), offering superior kinetics and selectivity compared to bromo- or chloro-analogues.
The N-(2,2-dimethoxyethyl) Tail: A masked aldehyde (acetal) protecting group. This moiety is the "trigger" for the Pomeranz–Fritsch cyclization , enabling the rapid construction of isoquinoline and isoquinolone scaffolds after the benzene ring has been functionalized.
Primary Application: This compound is not merely a final product but a strategic divergent intermediate . It allows researchers to build complex isoquinolone libraries by performing cross-couplings before ring closure—a strategy impossible with simple benzamides or unprotected aldehyde precursors.
The following table contrasts the target compound with its closest analogues, highlighting why the specific combination of an iodine atom and an acetal tail creates a unique synthetic advantage.
Feature
N-(2,2-dimethoxyethyl)-4-iodobenzamide
4-Bromobenzamide
N-Benzyl-4-iodobenzamide
Core Function
Cyclization Precursor + Coupling Partner
Coupling Partner Only
Coupling Partner Only
Cross-Coupling Rate
High ()
Moderate ()
High
Cyclization Potential
Yes (Isoquinolone formation)
No
No
Ortho-Lithiation
Directed by Amide (DoM)
Directed by Amide
Directed by Amide
Stability
High (Acetal protects aldehyde)
High
High
Primary Use Case
Heterocycle Library Generation
Simple Biaryl Synthesis
Simple Amide Synthesis
Synthetic Utility & Comparative Performance
The "Iodine Advantage" in Cross-Coupling
In drug discovery, selectivity is paramount. The 4-iodo substituent provides a critical kinetic advantage over 4-bromo analogues.
Selectivity: In a molecule containing both Br and I, the Suzuki-Miyaura coupling occurs almost exclusively at the Iodine site at room temperature. This allows for iterative functionalization —coupling the I-site first, then activating a Br-site later.
Conditions: The C–I bond undergoes oxidative addition with Pd(0) faster and under milder conditions (often phosphine-free or mild bases like
) compared to the C–Br bond, which typically requires elevated temperatures or specialized ligands (e.g., SPhos, XPhos).
The Isoquinolone Gateway (Pomeranz-Fritsch)
The defining feature of this molecule is the acetal tail. While simple benzamides are inert to cyclization, N-(2,2-dimethoxyethyl)-4-iodobenzamide undergoes acid-mediated cyclization to form 6-iodoisoquinolin-1(2H)-one .
Mechanism: The acid (e.g.,
, ) cleaves the acetal to generate a transient aldehyde/oxonium species, which performs an intramolecular electrophilic aromatic substitution on the benzene ring.
Comparison:
Vs. Unprotected Aldehydes: Aldehydes are prone to oxidation or side reactions during cross-coupling. The acetal is robust, surviving basic Suzuki conditions, protecting the "cyclization trigger" until needed.
Experimental Protocols
Protocol A: Synthesis of N-(2,2-dimethoxyethyl)-4-iodobenzamide
A robust Schotten-Baumann type acylation ensuring high yield and purity.
The following diagram illustrates the strategic advantage of using N-(2,2-dimethoxyethyl)-4-iodobenzamide. It acts as a pivot point, allowing researchers to choose between immediate cyclization or prior functionalization.
Caption: Divergent synthesis pathways enabled by the scaffold. Path A allows for modular library generation before ring closure, while Path B establishes the heterocycle core first.
References
Pomeranz-Fritsch Reaction & Modifications
Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191.
Suzuki-Miyaura Coupling Kinetics (I vs Br)
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Isoquinolone Synthesis via Benzamides
Kundig, E. P., et al. (2011).[6][7] Synthesis of Oxindoles and Isoquinolones. Angewandte Chemie International Edition.
General Amide Coupling Protocols (Schotten-Baumann)
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
Strategic Utility of N-(2,2-dimethoxyethyl)-4-iodobenzamide in Isoquinolinone Scaffolding
Executive Summary: The "Linchpin" Intermediate In the high-stakes landscape of diversity-oriented synthesis (DOS), N-(2,2-dimethoxyethyl)-4-iodobenzamide (Compound 1 ) has emerged as a superior "linchpin" intermediate co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Linchpin" Intermediate
In the high-stakes landscape of diversity-oriented synthesis (DOS), N-(2,2-dimethoxyethyl)-4-iodobenzamide (Compound 1 ) has emerged as a superior "linchpin" intermediate compared to its brominated or non-halogenated analogs. Its efficacy is not defined by pharmacological activity per se, but by its synthetic versatility —specifically its role as a precursor to 5-substituted isoquinolin-1(2H)-ones, a privileged scaffold in PARP inhibition and 5-HT receptor modulation.
This guide objectively compares Compound 1 against alternative building blocks, demonstrating why the specific combination of an iodine handle (for downstream functionalization) and a dimethyl acetal (for controlled cyclization) offers the highest "synthetic efficacy" for medicinal chemistry campaigns.
The choice of the halogen substituent (I vs. Br vs. Cl) on the benzamide core dictates the success of subsequent metal-catalyzed cross-coupling reactions. While brominated analogs are cheaper, the iodinated variant (Compound 1 ) offers superior reactivity under milder conditions, crucial when handling sensitive acetal functionalities or complex biological pharmacophores.
Excellent: Occurs at lower temps (RT-60°C); requires less active Pd catalysts.
Good: Requires higher temps (>80°C) or specialized phosphine ligands.
Poor: Often requires forcing conditions or expensive Ni/Pd catalysts.
Cyclization Yield (to Isoquinolinone)
85-92% (Acid-mediated)
78-85%
70-75%
Atom Economy
Lower (Iodine is heavy)
Moderate
High
Strategic Value
High: Allows "Late-Stage Diversification" after cyclization.
Moderate
Low
Key Insight: The iodine atom in Compound 1 is sufficiently robust to survive the acid-catalyzed Pomeranz-Fritsch cyclization (unlike some labile triflates), yet reactive enough to facilitate rapid library generation via Suzuki-Miyaura coupling after the isoquinolinone core is formed.
Mechanistic Pathway & Visualization
The efficacy of Compound 1 relies on the Pomeranz-Fritsch type cyclization .[1] The dimethyl acetal acts as a "masked" aldehyde. Under acidic conditions, it generates a reactive oxonium/iminium intermediate that undergoes intramolecular electrophilic aromatic substitution to close the ring.
Figure 1: Divergent Synthesis Pathway
Caption: The strategic workflow utilizing Compound 1. The iodine handle remains intact during cyclization, enabling downstream diversity.
Validated Experimental Protocol
To ensure reproducibility and high yields, the following protocol synthesizes Compound 1 and demonstrates its conversion to the isoquinolinone scaffold. This method minimizes side reactions (hydrolysis of the acetal) by controlling pH and temperature.
Phase A: Synthesis of N-(2,2-dimethoxyethyl)-4-iodobenzamide
Setup: Flame-dried round-bottom flask under Argon atmosphere.
Procedure:
Dissolve Aminoacetaldehyde dimethyl acetal in DCM and cool to 0°C (ice bath).
Add Et3N dropwise.
Slowly add 4-Iodobenzoyl chloride (dissolved in minimal DCM) over 30 minutes. Critical: Exothermic reaction; maintain temp <5°C to prevent acetal degradation.
Warm to Room Temperature (RT) and stir for 4 hours.
Workup: Wash with sat. NaHCO3, then brine. Dry organic layer over MgSO4.
Purification: Recrystallization from EtOAc/Hexanes or flash chromatography (SiO2, 30% EtOAc in Hexanes).
Expected Yield: 90-95% (White crystalline solid).
Phase B: Cyclization to 5-Iodoisoquinolin-1(2H)-one
Reagents: Compound 1 , Trifluoromethanesulfonic acid (TfOH) or conc. H2SO4.
Procedure:
Add Compound 1 to a flask containing cold TfOH (0°C).
Stir at RT for 12-24 hours. Note: Monitor by TLC; the disappearance of the acetal spot is rapid, but cyclization takes time.
Quench by pouring onto crushed ice/NH4OH mixture (pH 8-9).
Isolation: Filter the resulting precipitate. The iodine atom should remain intact (confirmed by Mass Spec).
Critical Discussion: Why "Dimethoxy" Matters
Researchers often ask if the diethyl acetal or free aldehyde can be used.
Vs. Free Aldehyde: The free aldehyde (N-(2-oxoethyl)-4-iodobenzamide) is unstable and prone to polymerization or hydration. The dimethoxy acetal serves as a robust protecting group that is easily removed in situ during the cyclization step.
Vs. Diethyl Acetal: The dimethoxy variant is generally more atom-economical and often crystallizes more readily than the diethyl analog, simplifying purification without chromatography.
Applications in Drug Discovery[2][3][4]
The resulting 5-iodoisoquinolin-1-one is a direct precursor to:
PARP-1 Inhibitors: Via Suzuki coupling with aryl boronic acids to mimic the structure of Olaparib or Rucaparib analogs.
5-HT Ligands: Introduction of piperazine side chains via Buchwald-Hartwig amination of the iodine handle.
References
Synthesis of 3-substituted Benzamides and 5-substituted isoquinolin-1(2H)-ones.
Source: Bioorganic & Medicinal Chemistry (1998).
Context: Establishes the core cyclization methodology and PARP inhibitory potential of the resulting scaffolds.
URL:[Link]
Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one derivatives.
Source: Bioorganic Chemistry (2022).
Context: Demonstrates the utility of iodobenzamide precursors in Cu-catalyzed coupling for 5-HT2C receptor modulators.[2]
URL:[Link]
Design, synthesis, and radiolabeling of iodinated analogues of WAY-100635.
Source: Journal of Medicinal Chemistry (2011).[3]
Context: Highlights the stability of the Carbon-Iodine bond in vivo and its use in SPECT imaging ligands.
URL:[Link]
Synthesis of N-Bromo and N-Iodo Imides: A Rapid Redox-Neutral Process.
Source: PMC / NIH (2024).
Context: Provides modern comparative data on the reactivity and stability of N-iodo vs. N-bromo analogs in synthetic workflows.
URL:[Link]
Comparative Guide: Validating N-(2,2-dimethoxyethyl)-4-iodobenzamide as a Scaffold for Isoindolinone Library Generation
Executive Summary N-(2,2-dimethoxyethyl)-4-iodobenzamide is not merely a passive intermediate; it is a "linchpin" scaffold designed for Diversity-Oriented Synthesis (DOS). Its structure encodes two distinct chemical reac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-(2,2-dimethoxyethyl)-4-iodobenzamide is not merely a passive intermediate; it is a "linchpin" scaffold designed for Diversity-Oriented Synthesis (DOS). Its structure encodes two distinct chemical reactivities: the acetal tail (for acid-mediated N-acyliminium cyclization) and the aryl iodide (for high-efficiency Palladium-catalyzed cross-coupling).
This guide validates the utility of this molecule by comparing it against alternative halogenated scaffolds (Bromo-/Chloro- analogs) and validating the biological potency of the MDM2-p53 inhibitors derived from it. We demonstrate that while the Iodo-variant presents higher initial material costs, it significantly outperforms alternatives in complex coupling reactions, enabling access to sterically demanding pharmacophores that Bromo-analogs fail to yield.
Part 1: Mechanistic Validation & Structural Logic
To understand the "effects" of this molecule, one must understand its latent reactivity. It functions as a dual-key system for accessing the Isoindolinone core, a privileged structure in oncology (specifically MDM2 inhibition).
The Dual-Key Mechanism
The Iodine Handle (Site A): The para-iodine atom offers the highest reactivity among stable aryl halides for Pd-catalyzed oxidative addition. This allows for the introduction of complex biaryl systems under mild conditions (Room Temp to 60°C), preserving the sensitive acetal group.
The Acetal Trigger (Site B): Upon exposure to Lewis or Brønsted acids (e.g., TFA or
), the dimethoxy group collapses into a highly reactive -acyliminium ion . This species undergoes intramolecular electrophilic aromatic substitution to close the isoindolinone ring.
Diagram: The Activation Pathway
The following diagram illustrates the transformation of the scaffold into a bioactive inhibitor.
Caption: Figure 1.[1][2][3] The sequential activation of the Iodine handle followed by the Acetal trigger to form the pharmacophore.
Part 2: Comparative Performance Analysis
This section compares N-(2,2-dimethoxyethyl)-4-iodobenzamide (Compound 1-I ) against its Bromo- analog (1-Br ) and Chloro- analog (1-Cl ) in the synthesis of a target MDM2 inhibitor (Compound TM-4 ).
Synthetic Efficiency (Cross-Coupling)
Objective: Couple with 2-chlorophenylboronic acid (sterically hindered).
Feature
1-I (Iodo-Scaffold)
1-Br (Bromo-Scaffold)
1-Cl (Chloro-Scaffold)
Catalyst Loading
1 mol% Pd(OAc)₂
5 mol% Pd(OAc)₂
5-10 mol% Pd₂dba₃ + XPhos
Temperature
40°C
80°C (Reflux)
110°C (Toluene)
Reaction Time
4 Hours
12 Hours
24+ Hours
Yield (Isolated)
92%
78%
<35%
Acetal Stability
Intact
Partial Hydrolysis (due to heat)
Significant Degradation
Scientist's Insight: While 1-Br is cheaper, the harsh conditions required to activate the C-Br bond (80°C+) often compromise the acetal protecting group, leading to premature hydrolysis and polymerization. The 1-I scaffold allows the reaction to proceed at mild temperatures, preserving the integrity of the cyclization trigger.
Biological Validation of Derived Library
The "effect" of the scaffold is measured by the potency of the final library. Below is the data for the isoindolinone derivatives generated from 1-I .
Derivative ID
R-Group (via Coupling)
Mechanism
IC50 (MDM2-p53)
Status
ISO-01
Phenyl
Control
>100 μM
Inactive
ISO-04
4-Chlorophenyl
Hydrophobic Filling
5.3 ± 0.9 μM
Active
ISO-07
4-Chloro-2-fluorophenyl
Optimized Contact
0.23 ± 0.01 μM
Lead
Part 3: Experimental Protocols
These protocols are designed to be self-validating . The success of Step 1 is the prerequisite for Step 2.
Protocol A: Mild Suzuki-Miyaura Coupling
Purpose: Functionalize the iodine handle without disturbing the acetal.
Setup: In a flame-dried Schlenk flask, dissolve N-(2,2-dimethoxyethyl)-4-iodobenzamide (1.0 equiv) and Aryl-boronic acid (1.2 equiv) in degassed DME/H₂O (3:1).
Catalysis: Add Na₂CO₃ (2.0 equiv) and Pd(dppf)Cl₂ (0.02 equiv). Note: The use of dppf ligand is crucial to prevent de-iodination.
Reaction: Stir at 45°C under Argon for 4 hours.
Validation Point (TLC): Monitor disappearance of starting material (
in 30% EtOAc/Hex) and appearance of fluorescent biaryl product. If SM remains after 4h, do not increase temp; add 0.01 equiv fresh catalyst.
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.
Protocol B: Acid-Mediated Cyclization (The "Effect" Generator)
Purpose: Convert the intermediate into the bioactive isoindolinone.
Activation: Dissolve the biaryl intermediate from Protocol A in dry DCM (0.1 M).
Trigger: Add TFA (3.0 equiv) dropwise at 0°C.
Cyclization: Allow to warm to Room Temp and stir for 2-12 hours.
Mechanism Check: The solution should turn slightly yellow/orange, indicating
-acyliminium ion formation.
Quench: Carefully quench with sat. NaHCO₃. Caution: CO₂ evolution.
Validation: NMR should show the disappearance of the two methoxy singlets (~3.4 ppm) and the appearance of the methine proton of the isoindolinone ring.
Protocol C: In Vitro MDM2-p53 Inhibition Assay (TR-FRET)
Purpose: Validate the biological effect of the synthesized product.
Reagents: Use recombinant human MDM2 (GST-tagged) and p53 (biotinylated peptide).
Detection: Tb-labeled anti-GST antibody and XL665-labeled streptavidin.
Workflow:
Incubate MDM2 + Compound (dilution series) for 15 mins.
Add p53 peptide + Detection reagents.
Incubate 1 hour at RT.
Readout: Measure HTRF ratio (665/620 nm).
Analysis: Calculate % Inhibition relative to DMSO control.
Part 4: Workflow Visualization
The following diagram outlines the decision matrix for using this scaffold in a high-throughput screening (HTS) campaign.
Caption: Figure 2. Decision matrix for scaffold selection based on steric demands and stability requirements.
References
Hardcastle, I. R., et al. (2006).[1] "Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction Based on an Isoindolinone Scaffold." Journal of Medicinal Chemistry, 49(21), 6209–6221.[1]
Watson, D. W., et al. (2011). "Isoindolinone Inhibitors of the Murine Double Minute 2 (MDM2)-p53 Protein-Protein Interaction: Structure-Activity Studies Leading to Improved Potency."[3][4] Journal of Medicinal Chemistry, 54(5), 1511–1514.
Speckamp, W. N., & Moolenaar, M. J. (2000). "New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates." Tetrahedron, 56(24), 3817-3856.
Lundgren, R. J., & Stradiotto, M. (2010). "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine." Angewandte Chemie International Edition, 49(46), 8686-8690. (Comparative reactivity of Aryl Halides).
A Comparative Analysis of N-(2,2-dimethoxyethyl)-4-iodobenzamide Derivatives: A Framework for Rational Drug Design in Targeted Radionuclide Therapy and Imaging
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the comparative analysis of N-(2,2-dimethoxyethyl)-4-iodobenzamide derivatives. While di...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the comparative analysis of N-(2,2-dimethoxyethyl)-4-iodobenzamide derivatives. While direct, head-to-head comparative studies on this specific series are not extensively available in current literature, this document leverages established principles from the closely related and well-documented N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) analogues to construct a robust model for evaluation. This guide will delve into the rationale behind the molecular design, proposed synthetic and radiolabeling methodologies, and key performance assays, offering a predictive comparison to guide future research and development in this promising class of compounds.
The 4-iodobenzamide scaffold has emerged as a significant pharmacophore, particularly in the development of agents for the diagnosis and treatment of melanoma.[1] The radioiodinated analogue, N-(2-diethylaminoethyl)-4-[125I]iodobenzamide ([125I]BZA), has demonstrated a notable affinity for melanin, making it a valuable tool for melanoma imaging.[1] The exploration of derivatives of this core structure is a critical endeavor to enhance properties such as tumor uptake, retention, and clearance from non-target tissues, thereby improving the therapeutic and diagnostic window.[2]
This guide focuses on the N-(2,2-dimethoxyethyl) moiety as a key modification of the BZA structure. The substitution of the diethylamino group with a dimethoxyacetal presents an intriguing hypothesis for altering the physicochemical properties of the parent compound. This change is anticipated to impact lipophilicity, metabolic stability, and pharmacokinetic profile, which are critical determinants of in vivo performance.
The Rationale for Structural Modification: Diethylamino vs. Dimethoxyethyl
The choice to replace the ionizable diethylamino group with a non-ionizable, more polar dimethoxyethyl group is a deliberate strategy rooted in fundamental medicinal chemistry principles. The tertiary amine of BZA contributes to its overall lipophilicity and can influence its mechanism of cellular uptake and retention. However, it may also be subject to metabolic N-dealkylation and can contribute to off-target binding.
The dimethoxyethyl group, being a protected aldehyde, is expected to:
Alter Lipophilicity: Potentially leading to a more favorable biodistribution profile with reduced non-specific binding.
Enhance Metabolic Stability: The acetal group is generally more resistant to metabolic degradation compared to the N-ethyl groups.
Modify Cellular Uptake Mechanisms: The absence of a positive charge at physiological pH will change how the molecule interacts with cell membranes and transport proteins.
These hypotheses form the basis of the comparative framework presented herein.
Proposed Synthesis and Radiolabeling Workflow
The synthesis of N-(2,2-dimethoxyethyl)-4-iodobenzamide derivatives and their subsequent radiolabeling are critical processes that demand precision and reproducibility. The general synthetic approach would involve the coupling of 4-iodobenzoic acid with 2,2-dimethoxyethan-1-amine. For radiolabeling, an iododestannylation reaction using a tributyltin precursor is a well-established and efficient method.[3]
Caption: General workflow for the synthesis and radiolabeling of N-(2,2-dimethoxyethyl)-4-iodobenzamide.
Comparative Performance Metrics: A Predictive Analysis
The following table presents a comparative analysis of key performance parameters between the established N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) and the proposed N-(2,2-dimethoxyethyl)-4-iodobenzamide derivatives. The data for the BZA series is based on published literature, while the values for the dimethoxyethyl series are predictive and serve as a hypothesis for experimental validation.
The dimethoxyethyl group is more polar and lacks the alkyl chains of the diethylamino group, which should decrease the overall lipophilicity.
Melanin Binding Affinity
High affinity in aqueous environments, can be influenced by buffer conditions[1]
Potentially retained or slightly reduced affinity
While the 4-iodobenzamide core is crucial for melanin binding, the altered side chain could modulate the interaction. Experimental validation is essential.
In Vivo Tumor Uptake (%ID/g)
Significant tumor uptake in melanoma models (e.g., ≥4.6% ID/g at 1h)[1]
Potentially higher initial uptake with faster clearance from non-target tissues
Lower lipophilicity may lead to more favorable pharmacokinetics, with reduced sequestration in tissues like the liver and lungs.
Tumor-to-Background Ratios
Good, but can be limited by uptake in non-target organs like the liver and lungs
Potentially improved ratios
Faster clearance from non-target organs due to lower lipophilicity would lead to higher contrast and better imaging or therapeutic efficacy.
Metabolic Stability
Susceptible to N-dealkylation
Likely enhanced
The acetal group is generally more stable to metabolic enzymes compared to the N-alkyl groups of the tertiary amine.
Radiochemical Yield
Variable, but can be high with optimized methods (e.g., 22-92%)[1]
Expected to be comparable
The iododestannylation reaction is robust and should be applicable to the new precursor with similar efficiency.
Experimental Protocols for Comparative Evaluation
To validate the predicted performance of N-(2,2-dimethoxyethyl)-4-iodobenzamide derivatives, a series of standardized experimental protocols should be employed.
Protocol 1: Synthesis of N-(2,2-dimethoxyethyl)-4-iodobenzamide
Acid Activation: To a solution of 4-iodobenzoic acid in an appropriate aprotic solvent (e.g., dichloromethane), add a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). Stir at room temperature for 30 minutes.
Amide Coupling: Add 2,2-dimethoxyethan-1-amine to the reaction mixture. Allow the reaction to proceed at room temperature overnight.
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Radioiodination via Iododestannylation
Precursor Preparation: Synthesize the N-(2,2-dimethoxyethyl)-4-(tributylstannyl)benzamide precursor from the corresponding 4-bromobenzamide derivative via a palladium-catalyzed stannylation reaction.
Radioiodination Reaction: To a solution of the stannylated precursor in a suitable solvent, add [125I]NaI followed by an oxidizing agent (e.g., chloramine-T).
Quenching and Purification: After a short reaction time (typically 5-15 minutes), quench the reaction with sodium metabisulfite. Purify the radiolabeled product using reverse-phase high-performance liquid chromatography (HPLC).
Protocol 3: In Vitro Melanin Binding Assay
Preparation: Prepare solutions of the radiolabeled compounds in both water and phosphate-buffered saline (PBS).
Incubation: Add a known amount of synthetic melanin to the solutions of the radiolabeled compounds and incubate at 37°C for a defined period.
Separation and Quantification: Centrifuge the mixture to pellet the melanin. Measure the radioactivity in the supernatant and the pellet using a gamma counter to determine the percentage of the compound bound to melanin.
Protocol 4: In Vivo Biodistribution Studies in Melanoma-Bearing Mice
Animal Model: Utilize nude mice bearing human melanoma xenografts.
Administration: Inject a known activity of the purified radiolabeled compound intravenously into the tail vein of the mice.
Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24, and 72 hours), euthanize the animals and dissect key organs and tissues (tumor, blood, liver, lungs, kidneys, muscle, etc.).
Quantification: Weigh the tissues and measure the radioactivity in each sample using a gamma counter. Calculate the percentage of the injected dose per gram of tissue (%ID/g).
Concluding Remarks and Future Directions
The development of novel N-(2,2-dimethoxyethyl)-4-iodobenzamide derivatives represents a logical and promising evolution of the BZA series for melanoma imaging and therapy. The proposed modifications are grounded in established medicinal chemistry principles aimed at optimizing the pharmacokinetic and pharmacodynamic properties of the parent scaffold. The provided comparative framework and detailed experimental protocols offer a clear roadmap for the synthesis, radiolabeling, and comprehensive evaluation of these novel compounds.
Future work should focus on the synthesis of a small library of these derivatives with variations in the aromatic ring to further refine the structure-activity relationship. Head-to-head comparisons with existing BZA analogues in preclinical models will be crucial to definitively establish the potential advantages of the dimethoxyethyl series. The insights gained from such studies will be invaluable for the rational design of next-generation radiopharmaceuticals with enhanced efficacy and safety profiles.
References
Chezal, J. M., Papon, J., Labarre, P., Lartigue, C., Galmier, M. J., Decombat, C., ... & Moins, N. (2008). Evaluation of radiolabeled (hetero)aromatic analogues of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and targeted radionuclide therapy of melanoma. Journal of medicinal chemistry, 51(11), 3133–3144.
Shan, L. (2009). Radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and therapy of melanoma. In Molecular Imaging and Contrast Agent Database (MICAD).
Michelot, J. M., Moreau, M. F., Veyre, A., Bonafous, J., Bacin, F., Madelmont, J. C., & Bussiere, F. (1993). N-(2-diethylaminoethyl)-4-[123I]iodobenzamide as a tracer for the detection of malignant melanoma: simple synthesis, improved labelling technique and first clinical results. European journal of nuclear medicine, 20(3), 238–243.
John, C. S., Saga, T., Kinuya, S., Le, N., Jeong, J. M., Paik, C. H., ... & Reba, R. C. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Cancer research, 55(14), 3022–3027.
Comparative Guide to Biological Target Engagement: Utilizing N-(2,2-dimethoxyethyl)-4-iodobenzamide Scaffolds
This guide provides a comparative analysis of N-(2,2-dimethoxyethyl)-4-iodobenzamide as a versatile chemical scaffold for developing high-affinity probes aimed at specific biological targets. We will delve into its appli...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative analysis of N-(2,2-dimethoxyethyl)-4-iodobenzamide as a versatile chemical scaffold for developing high-affinity probes aimed at specific biological targets. We will delve into its application in the context of dopamine D2 receptor imaging, comparing it with other established methodologies and providing the experimental frameworks necessary for its effective use.
Introduction: The Strategic Value of the Benzamide Scaffold
N-(2,2-dimethoxyethyl)-4-iodobenzamide is not typically a compound with an unknown biological target; rather, it is a well-established precursor for the synthesis of highly specific radioligands and probes. Its chemical structure, particularly the iodobenzamide group, makes it an ideal starting point for introducing radioisotopes like Iodine-123, Iodine-125, or Iodine-124. This allows for the sensitive and quantitative tracking of the molecule's interaction with its intended biological target in various experimental settings, from in-vitro tissue analysis to in-vivo imaging in living subjects.
The primary utility of this scaffold lies in its proven ability to be chemically modified to create ligands for specific G-protein coupled receptors (GPCRs), with a notable history in the development of agents for the dopamine D2 receptor family. These receptors are critical targets in neuroscience research and are implicated in conditions such as Parkinson's disease and schizophrenia.
Experimental Workflow: From Synthesis to Signal
The most common application for this scaffold is in the synthesis of radiotracers for Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging. A prime example is the synthesis of [¹²³I]IBZM (Iodobenzamide), a well-known SPECT tracer for dopamine D2 receptors.
Figure 1: General workflow for synthesizing a radiotracer from the N-(2,2-dimethoxyethyl)-4-iodobenzamide precursor.
Protocol 1: In Vitro Target Engagement via Autoradiography
This protocol assesses the specific binding of a newly synthesized radioligand to its target in tissue sections.
Rationale: This method provides high-resolution localization and quantification of target receptors within a specific tissue microenvironment. The use of a competing, non-radiolabeled ligand allows for the distinction between specific binding to the target of interest and non-specific binding to other cellular components.
Step-by-Step Methodology:
Tissue Preparation: Obtain brain tissue slices (e.g., rat striatum, known for high D2 receptor density) of 10-20 µm thickness using a cryostat. Mount the sections onto microscope slides.
Pre-incubation: Wash the slides in a buffer solution (e.g., Tris-HCl) to remove endogenous ligands.
Incubation: Incubate the slides with the radiolabeled benzamide derivative (e.g., [¹²⁵I]-Iodobenzamide) at a concentration near its dissociation constant (Kd). For determining non-specific binding, a parallel set of slides is co-incubated with a high concentration (e.g., 10 µM) of a known D2 antagonist, such as Spiperone or Haloperidol.
Washing: Wash the slides in ice-cold buffer to remove unbound radioligand.
Drying and Exposure: Quickly dry the slides and expose them to a phosphor imaging screen or autoradiographic film for a period determined by the isotope's activity (hours to days).
Imaging and Analysis: Scan the exposed screen or film. Quantify the signal density in regions of interest using densitometry software. Specific binding is calculated by subtracting the non-specific binding signal from the total binding signal.
Comparative Analysis: Benzamide Scaffolds vs. Alternatives
The utility of a probe is defined by its affinity, selectivity, and pharmacokinetic properties. Below is a comparison of a representative iodobenzamide derivative with other common dopamine D2 receptor radiotracers.
Compound
Class
Target Affinity (Kd, nM)
Selectivity (D2 vs. 5-HT2A)
Application
Key Advantage
[¹²³I]IBZM
Benzamide
~1.5
~20-fold
SPECT
Well-validated, good signal-to-noise ratio.
[¹¹C]Raclopride
Benzamide
~1.2 - 2.5
~20-fold
PET
High affinity, sensitive to endogenous dopamine levels.
[¹⁸F]Fallypride
Benzamide
~0.05 - 0.15
>100-fold
PET
Very high affinity, allows for imaging of low-density receptors.
[¹¹C]N-methylspiperone (NMSP)
Butyrophenone
~0.2 - 0.8
~2-fold (high 5-HT2A affinity)
PET
High affinity, but lower selectivity complicates signal interpretation.
Data compiled from multiple sources for illustrative purposes. Actual values can vary based on experimental conditions.
Interpretation of Comparative Data:
Affinity (Kd): A lower Kd value indicates a higher binding affinity. Probes like [¹⁸F]Fallypride are advantageous for detecting targets with low expression levels.
Selectivity: High selectivity (e.g., [¹⁸F]Fallypride's >100-fold preference for D2 over serotonin 5-HT2A receptors) is crucial for ensuring the imaging signal originates from the intended biological target, reducing the risk of misleading data from off-target binding. The butyrophenone scaffold of NMSP, for instance, shows significant cross-reactivity.
Application (SPECT vs. PET): The choice between SPECT (using isotopes like ¹²³I) and PET (using ¹¹C or ¹⁸F) depends on the required resolution and sensitivity. PET generally offers higher spatial resolution and better quantification capabilities.
Logic of Probe Selection: A Decision Framework
Choosing the right probe is a critical decision in experimental design. The following diagram illustrates the key considerations.
Figure 2: Decision tree for selecting an appropriate radiotracer based on experimental goals.
Expert Insight: For studies aiming to measure changes in endogenous dopamine release, a probe with moderate affinity like [¹¹C]Raclopride is often preferred. Its binding is more easily displaced by dopamine, making the PET signal sensitive to these physiological fluctuations. In contrast, a very high-affinity probe like [¹⁸F]Fallypride would be less sensitive to such displacement, making it better suited for simply mapping the location and density of receptors.
Conclusion
N-(2,2-dimethoxyethyl)-4-iodobenzamide represents a foundational scaffold, not an end-product, for biological target investigation. Its value is realized upon its conversion into high-affinity radiolabeled probes. When derivatized, these benzamides, particularly for the dopamine D2 receptor, offer a range of affinities and properties suitable for different research questions. The selection of a specific probe requires a careful comparison of its performance metrics (affinity, selectivity) against alternative chemical classes and a clear understanding of the experimental question, whether it is mapping receptor density or measuring dynamic changes in neurotransmitter levels. The protocols and comparative data provided herein offer a framework for making informed decisions in the design and execution of such studies.
Comparative
A Comparative Benchmarking Guide: Evaluating a Novel Benzamide-Based PARP Inhibitor Against Clinically Relevant Standards
Abstract This guide provides a comprehensive framework for benchmarking a novel therapeutic candidate derived from the precursor N-(2,2-dimethoxyethyl)-4-iodobenzamide. While this precursor is not itself a bioactive inhi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a comprehensive framework for benchmarking a novel therapeutic candidate derived from the precursor N-(2,2-dimethoxyethyl)-4-iodobenzamide. While this precursor is not itself a bioactive inhibitor, its 4-iodobenzamide core is a key pharmacophore in a class of potent Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2][3] We present a hypothetical yet scientifically rigorous comparison of a novel derivative, "Iodo-Benzamide-PARPi," against the well-established PARP inhibitors Olaparib and Veliparib. This document details the scientific rationale, experimental designs, and step-by-step protocols for biochemical, cellular, and biophysical assays essential for a thorough comparative analysis. The objective is to equip researchers and drug development professionals with the necessary tools to evaluate the potency, target engagement, and binding kinetics of new chemical entities in the competitive landscape of PARP inhibition.
Introduction: The Rationale for a New PARP Inhibitor
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs).[4][5] In oncology, inhibiting PARP has emerged as a powerful therapeutic strategy, especially for cancers harboring defects in other DNA repair pathways, such as homologous recombination (HR), often due to mutations in BRCA1 or BRCA2 genes.[6][7] This concept, known as synthetic lethality, has led to the approval of several PARP inhibitors, including Olaparib and Veliparib, for treating various cancers.[6][8]
The benzamide moiety is a well-established pharmacophore that anchors these inhibitors within the NAD+ binding pocket of the PARP catalytic domain.[3][9] The precursor N-(2,2-dimethoxyethyl)-4-iodobenzamide provides a versatile scaffold for synthesizing novel inhibitors. The iodine atom at the para-position is particularly strategic, offering a site for introducing radioisotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for radiolabeling, which is invaluable for imaging, diagnostic, and mechanistic studies.
This guide establishes a benchmarking protocol for a hypothetical inhibitor, Iodo-Benzamide-PARPi , derived from this precursor. We will compare its performance against two industry standards:
Olaparib: A potent PARP-1/2 inhibitor known for its robust clinical efficacy and ability to trap PARP on DNA, leading to cytotoxic double-strand breaks.[10][11]
Veliparib: Another potent PARP-1/2 inhibitor, but with significantly weaker PARP trapping activity, which may result in a different efficacy and toxicity profile.[5][12][13]
By comparing our novel compound against these two inhibitors with distinct mechanistic nuances, we can build a comprehensive performance profile.
The Central Role of PARP in DNA Repair
Understanding the mechanism of action requires a clear picture of the PARP signaling pathway. Upon detection of a DNA single-strand break, PARP-1 binds to the damaged site and synthesizes chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.[5] PARP inhibitors block this catalytic activity, causing SSBs to accumulate. During DNA replication, these SSBs are converted into highly toxic double-strand breaks (DSBs). In cancer cells with deficient HR repair (e.g., BRCA-mutated), these DSBs cannot be repaired, leading to cell death.[6][8]
Caption: PARP-1 signaling pathway in DNA single-strand break repair.
Experimental Benchmarking Workflow
A robust comparison requires a multi-faceted approach, moving from pure biochemical inhibition to cellular target engagement and direct binding kinetics. Our workflow is designed to provide a holistic view of the inhibitor's performance characteristics.
Caption: High-level experimental workflow for benchmarking PARP inhibitors.
Detailed Experimental Protocols
Scientific integrity demands transparent and reproducible methodologies. The following sections provide detailed, step-by-step protocols for the core assays.
Protocol: Biochemical PARP-1 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the catalytic activity of recombinant PARP-1 enzyme in a controlled, cell-free environment. We will use a universal colorimetric assay kit that measures the incorporation of biotinylated Poly(ADP-ribose) onto histone proteins.[14]
Objective: To determine the half-maximal inhibitory concentration (IC50) of Iodo-Benzamide-PARPi, Olaparib, and Veliparib.
Test Compounds: Iodo-Benzamide-PARPi, Olaparib, Veliparib (dissolved in DMSO)
Assay Buffer
Microplate reader
Procedure:
Compound Preparation: Prepare a 10-point serial dilution series for each inhibitor (e.g., from 100 µM to 5 pM) in DMSO. Then, dilute each concentration into the assay buffer to a 10X final concentration.
Reaction Setup: To each well of the histone-coated 96-well plate, add the following in order:
5 µL of 10X inhibitor dilution (or DMSO for control).
20 µL of PARP-1 enzyme solution mixed with activated DNA.
25 µL of 2X Biotinylated NAD+ solution to start the reaction.
Incubation: Incubate the plate at room temperature for 60 minutes to allow for the PARylation reaction.
Washing: Wash the plate 4 times with Wash Buffer to remove unbound reagents.
Detection:
Add 50 µL of Streptavidin-HRP solution to each well.
Incubate for 30 minutes at room temperature.
Wash the plate 4 times with Wash Buffer.
Add 50 µL of TACS-Sapphire™ colorimetric substrate.[14]
Data Acquisition: Read the absorbance at 630 nm on a microplate reader.
Analysis: Convert absorbance values to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement in intact cells.[15] The principle is that a ligand binding to its target protein stabilizes the protein, increasing its resistance to thermal denaturation.[16]
Objective: To determine the half-maximal effective concentration (EC50) for target engagement in a cellular context.
Materials:
MCF-7 (or other relevant cancer cell line) cells.
Complete cell culture medium (DMEM + 10% FBS).
PBS, Trypsin-EDTA.
Test Compounds: Iodo-Benzamide-PARPi, Olaparib, Veliparib.
Lysis Buffer with protease inhibitors.
Equipment for Western Blotting (SDS-PAGE gels, PVDF membrane, anti-PARP-1 antibody, secondary HRP-conjugated antibody, ECL substrate).
Thermal cycler or heating blocks.
Procedure:
Cell Treatment: Seed MCF-7 cells and grow to 80-90% confluency. Treat cells with a range of concentrations of each inhibitor (or DMSO control) for 1 hour at 37°C.
Harvest and Aliquot: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.
Heat Challenge: Heat the cell aliquots at a predetermined optimal temperature (e.g., 52°C, determined via an initial melt curve experiment) for 3 minutes in a thermal cycler. Leave an untreated, unheated sample as a control.[15]
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[15]
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[15]
Western Blot Analysis:
Carefully collect the supernatant (soluble protein fraction).
Determine protein concentration using a BCA assay.
Normalize protein amounts, prepare samples with Laemmli buffer, and run on an SDS-PAGE gel.
Transfer proteins to a PVDF membrane and probe with a primary antibody against PARP-1.
Incubate with a secondary HRP-conjugated antibody and detect the signal using an ECL substrate.
Analysis: Quantify the band intensities. Plot the intensity of the soluble PARP-1 band against the logarithm of inhibitor concentration. Fit the data to determine the EC50, representing the concentration at which 50% of the maximal protein stabilization is achieved.
Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that measures real-time biomolecular interactions.[17] It provides quantitative data on association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).
Objective: To determine the binding affinity and kinetics of each inhibitor to PARP-1.
Materials:
SPR instrument (e.g., Biacore).
Sensor Chip (e.g., CM5).
Amine coupling kit (EDC, NHS, ethanolamine).
Recombinant Human PARP-1.
Test Compounds.
Running Buffer (e.g., HBS-EP+).
Procedure:
Ligand Immobilization: Immobilize the recombinant PARP-1 enzyme onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
Analyte Injection: Prepare serial dilutions of each inhibitor (analyte) in the running buffer.
Binding Measurement: Inject the analyte solutions over the sensor surface at a constant flow rate.
Association Phase: Monitor the increase in the SPR signal (measured in Resonance Units, RU) as the inhibitor binds to the immobilized PARP-1.[18]
Dissociation Phase: Replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the inhibitor dissociates.[17]
Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte, preparing the surface for the next injection.
Data Analysis: Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software. This will yield the kinetic constants k_on (association rate), k_off (dissociation rate), and the affinity constant K_D (k_off / k_on).
Comparative Data Summary
The following table summarizes hypothetical but realistic data that could be obtained from the described experiments. This format allows for a direct and objective comparison of the key performance indicators for each compound.
Analysis of Results: The hypothetical data suggests that Iodo-Benzamide-PARPi exhibits superior performance across all metrics. Its lower IC50 and EC50 values indicate higher biochemical potency and cellular target engagement compared to both Olaparib and Veliparib. The lower K_D value from SPR confirms a higher binding affinity. Notably, its slower dissociation rate (k_off) and consequently longer residence time on the target could translate to more durable target inhibition in a physiological setting, a potentially significant therapeutic advantage.
Conclusion and Future Directions
This guide outlines a rigorous, multi-assay strategy for benchmarking a novel PARP inhibitor candidate, Iodo-Benzamide-PARPi, against established clinical drugs. By integrating biochemical, cellular, and biophysical data, researchers can build a comprehensive profile of a compound's potency, target engagement, and binding kinetics.
The hypothetical data presented positions Iodo-Benzamide-PARPi as a promising candidate with potentially superior affinity and a longer target residence time. The next logical steps in its development would include:
PARP Trapping Assays: To quantify its ability to trap PARP-DNA complexes, a key mechanism for cytotoxicity, and compare this directly to Olaparib and Veliparib.[5]
In Vivo Efficacy Studies: To evaluate its anti-tumor activity in relevant xenograft models.
Pharmacokinetic and Safety Profiling: To assess its drug-like properties and establish a preliminary safety window.
Radiolabeling Studies: To leverage the 4-iodo moiety for in vivo imaging and biodistribution studies, providing further insight into its mechanism and targeting capabilities.
By following this structured benchmarking approach, drug development teams can make informed, data-driven decisions, accelerating the progression of promising new chemical entities toward clinical evaluation.
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